molecular formula C19H33NO4Si B13098461 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate

Cat. No.: B13098461
M. Wt: 367.6 g/mol
InChI Key: SZVAXNOIYSTSSU-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Functional Groups: The tert-butyl, trimethylsilyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions.

    Protection and Deprotection Steps: Protecting groups like tert-butyl and trimethylsilyl are used to control the reactivity of different functional groups during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it might interact with specific proteins to exert a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyloxyacetaldehyde: This compound shares the tert-butyl and trimethylsilyl groups but has a different core structure.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with similar functional groups but a different ring system.

Uniqueness

1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring

Properties

Molecular Formula

C19H33NO4Si

Molecular Weight

367.6 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(2-trimethylsilylethyl) 3-prop-2-ynylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H33NO4Si/c1-8-10-19(16(21)23-13-14-25(5,6)7)11-9-12-20(15-19)17(22)24-18(2,3)4/h1H,9-15H2,2-7H3

InChI Key

SZVAXNOIYSTSSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)OCC[Si](C)(C)C

Origin of Product

United States

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